![molecular formula C21H16ClF2N7O B2979213 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone CAS No. 920390-14-3](/img/structure/B2979213.png)

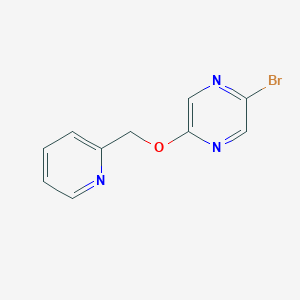

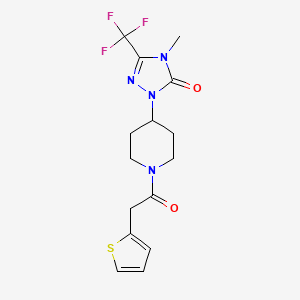

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells . Some derivatives of this family have shown potential anticancer potency and selectivity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .

Molecular Structure Analysis

The molecular structure of the compound can be found in the PubChem database . The compound has a molecular formula of C19H23ClN5O+ and a molecular weight of 372.9 g/mol . The compound has a formal charge of 1 and a complexity of 623 .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.9 g/mol, an XLogP3-AA of 2.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The compound’s topological polar surface area is 41.8 Ų .

Zukünftige Richtungen

The compound and its derivatives have shown potential in inhibiting CHIKV replication and anticancer activity . Further investigations could focus on improving the anticancer potency and selectivity of these compounds . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to antiproliferative effects.

Mode of Action

Similar compounds have been found to inhibit the growth of cells by interacting with their targets and inducing apoptosis . They also suppress the expression of certain proteins, such as EGFR , and affect the cell cycle .

Biochemical Pathways

The compound likely affects the pathways related to cell growth and survival, given its potential inhibitory effects on c-Met/VEGFR-2 kinases . By inhibiting these kinases, the compound could disrupt the signaling pathways that promote cell proliferation and survival, leading to antiproliferative effects.

Result of Action

The compound’s action results in the inhibition of cell growth and induction of apoptosis . It also suppresses the expression of certain proteins, such as EGFR , and affects the cell cycle . These effects could potentially lead to antiproliferative effects in cancer cells.

Biochemische Analyse

Biochemical Properties

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone has been identified as a potent inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound interacts with the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .

Cellular Effects

In cellular assays, the compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, the compound binds to the active site of CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell death .

Temporal Effects in Laboratory Settings

The compound’s effects on cellular function have been observed over time in both in vitro and in vivo studies

Metabolic Pathways

Given its interaction with CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it is likely that it localizes to areas of the cell where CDK2 is present .

Eigenschaften

IUPAC Name |

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF2N7O/c22-14-2-4-15(5-3-14)31-20-18(27-28-31)19(25-12-26-20)29-7-9-30(10-8-29)21(32)13-1-6-16(23)17(24)11-13/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWOGWLUEMYZEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2979130.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide](/img/structure/B2979133.png)

![4-{[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide](/img/structure/B2979134.png)

![N-[cyano(2-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2979136.png)

![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)

![N-[4-Fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2979144.png)

![2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2979148.png)

![N4-bicyclo[2.2.1]hept-5-en-2-ylmorpholine-4-carbothioamide](/img/structure/B2979150.png)

![2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide](/img/structure/B2979152.png)